9H-Purin-8-amine, N,N-dimethyl- is an N-substituted derivative of 6-amino-7H-purin-8(9H)-one, belonging to the class of acyclic nucleoside and nucleotide analogs. [] These analogs are important in medicinal chemistry due to their potential antiviral and anticancer activities. They are structurally similar to naturally occurring nucleosides and nucleotides, which are the building blocks of DNA and RNA, and can interfere with various cellular processes related to nucleic acid synthesis.
Compound Description: This compound shares the core purine structure with 9H-Purin-8-amine, N,N-dimethyl-. It features a chlorine atom at the 2-position and an isopropyl group at the 9-position of the purine ring. The research paper focuses on the crystal structure analysis of this compound, revealing its planar imidazole and pyrimidine rings.
Relevance: This compound is structurally related to 9H-Purin-8-amine, N,N-dimethyl- through the shared core structure of a purine ring system and the N,N-dimethyl substitution at the amine group. The variations lie in the substituents at the 2- and 9-positions on the purine ring.
9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine
Compound Description: This compound, also based on the purine scaffold, possesses a benzyl group at the 9-position and a benzylsulfanyl group at the 6-position. The paper details its crystal structure, highlighting the dihedral angles between the purine ring and the phenyl rings of the substituents.
Relevance: Both this compound and 9H-Purin-8-amine, N,N-dimethyl- belong to the purine family of compounds. While the target compound has an amine group at the 8-position, this related compound has it at the 2-position. Additionally, the presence of benzyl and benzylsulfanyl substituents further distinguishes it.
6-Ethynyl-N-phenyl-9H-purin-2-amine
Compound Description: This compound is part of a study exploring ethynyl-heterocycles for the irreversible inhibition of Nek2 kinase. The ethynyl group acts as a Michael acceptor, targeting cysteine residues in the enzyme. This particular compound demonstrates reactivity with N-acetylcysteine methyl ester.
Relevance: This compound shares the core purine structure with 9H-Purin-8-amine, N,N-dimethyl-. The key differences are the ethynyl group at the 6-position and the N-phenyl substitution at the 2-position amine, compared to the N,N-dimethyl substitution at the 8-position amine in the target compound.
Compound Description: Investigated for its potential in Nek2 kinase inhibition, this compound exhibits a triazolopyrimidine core structure with an ethynyl group at the 7-position and an N-phenyl group at the 5-position amine. It demonstrates significant reactivity as a Michael acceptor with N-acetylcysteine methyl ester.
Relevance: Though not a direct purine derivative, this compound's inclusion stems from its shared investigation as a potential Nek2 kinase inhibitor alongside 6-Ethynyl-N-phenyl-9H-purin-2-amine. Both utilize the ethynyl group's reactivity for targeting cysteine residues, highlighting a functional, rather than purely structural, relationship to 9H-Purin-8-amine, N,N-dimethyl-.
Relevance: This compound is grouped with 9H-Purin-8-amine, N,N-dimethyl- and other related compounds in the context of Nek2 kinase inhibition research. The shared functional aspect of incorporating an ethynyl group for cysteine-targeting links it to the study, even without a direct structural similarity to the purine core.
Compound Description: This compound is a 7-methylated purine derivative with an ethynyl group at the 6-position. It is part of a study examining the influence of N-methylation on ethynyl group reactivity in purines. This specific isomer showed higher reactivity compared to its 9-methylated counterpart.
Relevance: The close structural similarity to 9H-Purin-8-amine, N,N-dimethyl- is evident with the shared purine core and the presence of an ethynyl group. The key distinctions are the position of the methyl group (7 vs. implied 9) and the substitution on the amine at the 2-position, showcasing subtle structural changes and their impact on reactivity.
Compound Description: This compound is the 9-methylated isomer of the previous compound. It shares the same core structure and functional groups but exhibits lower reactivity with N-acetylcysteine methyl ester, attributed to the lack of a buttressing effect present in the 7-methylated isomer.
Relevance: This compound is directly compared to 9H-Purin-8-amine, N,N-dimethyl- in the research due to its 9-methylated purine structure, aligning with the implied 9-position of the hydrogen in the target compound. While the amine substituent at the 2-position differs, their inclusion emphasizes the significance of methylation position on the reactivity of the ethynyl group.
8-Allyl-9-butenylpurines
Compound Description: This compound class, characterized by allyl and butenyl substituents at the 8 and 9 positions of the purine ring respectively, serves as a precursor in the synthesis of fused 9,10-dihydro-6H-azepino[1,2-e]purines. These azepino-fused purines are tested for their antilipid peroxidation activity.
Relevance: The 8-allyl-9-butenylpurines are structurally related to 9H-Purin-8-amine, N,N-dimethyl- through the common purine framework. They highlight the possibility of derivatizing the purine core at the 8 and 9 positions, albeit with different substituents compared to the target compound.
N,9-Diallyl-N-methyl-9H-purin-8-amine
Compound Description: This compound features diallyl substitutions at the amine and the 9-position of the purine ring. It acts as an intermediate in the synthesis of 9,10-dihydro-6H-[1,3]diazepino[1,2-e]purines, which are then evaluated for their antilipid peroxidation properties.
Compound Description: This compound, a diazepino-fused purine derivative, exhibits promising antilipid peroxidation activity. It is synthesized via ring-closing metathesis from a precursor derived from N,9-diallyl-N-methyl-9H-purin-8-amine.
Relevance: Although structurally more complex due to the fused diazepine ring, this compound originates from the same synthetic pathway as the N,9-diallyl-N-methyl-9H-purin-8-amine, indirectly linking it to 9H-Purin-8-amine, N,N-dimethyl- through their shared exploration in purine-based antilipid peroxidation research.
Compound Description: This compound is a modified adenosine analogue designed as a selective A3 adenosine receptor agonist for potential use in treating cardiac ischemia.
Relevance: Though structurally more complex, this compound shares the core purine structure with 9H-Purin-8-amine, N,N-dimethyl-. The presence of a chlorine atom at the 6-position and a complex heterocyclic ring system fused to the purine core distinguishes it. This compound highlights the potential for modifications and elaborations on the basic purine scaffold for developing biologically active molecules.
Compound Description: This complex molecule, synthesized using the modified adenosine analogue mentioned above, is a selective A3 adenosine receptor agonist. This compound targets the treatment of cardiac ischemia.
Relevance: Despite significant structural complexity, this compound is related to 9H-Purin-8-amine, N,N-dimethyl- through its origin from a modified purine core. This example showcases how the purine scaffold can be extensively modified and incorporated into larger molecular frameworks to achieve specific biological activities.
Overview
9H-Purin-8-amine, N,N-dimethyl- is a synthetic compound belonging to the purine class of heterocyclic compounds. This compound features a purine base with two dimethylamino substituents at the nitrogen positions, which enhances its potential biological activity. Its structural uniqueness allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.
Source and Classification
9H-Purin-8-amine, N,N-dimethyl- is classified under purine derivatives, which are known for their diverse biological activities. Purines are fundamental components of nucleic acids and play critical roles in cellular metabolism. The specific compound can be sourced from various chemical suppliers and is often synthesized for research purposes in laboratories focusing on drug development and biochemical studies.
Synthesis Analysis
The synthesis of 9H-Purin-8-amine, N,N-dimethyl- can be achieved through multiple methods. Common synthetic routes include:
Alkylation Reactions: Utilizing alkyl halides or tosylates with appropriate bases such as cesium carbonate in solvents like dimethylformamide (DMF) to achieve the desired N,N-dimethyl substitution.
Cross-Coupling Reactions: Employing copper-catalyzed cross-coupling methods to introduce substituents at specific positions on the purine scaffold, enhancing the compound's biological profile.
Microwave-Assisted Synthesis: Utilizing microwave technology to accelerate reactions, improving yields and reducing reaction times significantly.
Technical details regarding the synthesis often involve controlling reaction conditions such as temperature, solvent choice, and the molar ratios of reactants to optimize product yield and purity.
Molecular Structure Analysis
The molecular structure of 9H-Purin-8-amine, N,N-dimethyl- can be represented as follows:
Chemical Formula: C₈H₁₀N₄
Molecular Weight: Approximately 166.19 g/mol
Structural Features: The compound consists of a purine ring system with two dimethylamino groups attached to the nitrogen atoms at positions 1 and 3 of the purine structure.
The three-dimensional conformation of this compound can significantly influence its interaction with biological targets, which is crucial for its pharmacological efficacy.
Chemical Reactions Analysis
9H-Purin-8-amine, N,N-dimethyl- can undergo various chemical reactions that are pivotal for its functionality:
Nucleophilic Substitution Reactions: The dimethylamino groups can participate in nucleophilic attacks on electrophilic centers in other molecules, facilitating the formation of new bonds.
Oxidation Reactions: The nitrogen atoms may undergo oxidation under certain conditions, potentially altering the compound's biological activity.
Complexation Reactions: This compound can form complexes with metal ions or other ligands, which may enhance its therapeutic properties or alter its pharmacokinetics.
These reactions are vital for understanding how the compound can be modified to improve its efficacy or reduce side effects in therapeutic applications.
Mechanism of Action
The mechanism of action of 9H-Purin-8-amine, N,N-dimethyl- primarily revolves around its ability to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Inhibition of Enzymatic Activity: The compound may act as an inhibitor for enzymes like topoisomerases or kinases, which are crucial for DNA replication and repair processes. By binding to these enzymes, it can disrupt their function, leading to cell cycle arrest or apoptosis in cancer cells.
Interaction with Nucleic Acids: Its structural similarity to nucleobases allows it to intercalate into DNA or RNA strands, potentially interfering with transcription and replication processes.
Quantitative studies often measure the binding affinity and inhibition constants to elucidate its effectiveness against target enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 9H-Purin-8-amine, N,N-dimethyl- include:
Appearance: Typically appears as a white to off-white crystalline solid.
Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide but less soluble in non-polar solvents.
Melting Point: The melting point range is generally reported between 170°C - 175°C.
These properties are essential for determining the compound's stability during storage and its behavior during formulation into pharmaceutical preparations.
Applications
9H-Purin-8-amine, N,N-dimethyl- has several scientific applications:
Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting various diseases, particularly cancers due to its ability to inhibit critical cellular processes.
Biochemical Research: Used in studies investigating purine metabolism and signaling pathways within cells.
Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications against proliferative diseases by inhibiting specific enzymes involved in disease progression.
Research continues into optimizing this compound's structure to enhance its selectivity and potency against specific biological targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
7-deoxyloganic acid is a cyclopentapyran that is 1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid substituted at positions 1 and 7 by beta-D-glucosyloxy and methyl groups respectively (the 1S,4aS,7S,7aR-diatereomer). It has a role as a plant metabolite. It is a beta-D-glucoside, a cyclopentapyran, a monoterpene glycoside, a monosaccharide derivative, an iridoid monoterpenoid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a 7-deoxyloganetic acid. It is a conjugate acid of a 7-deoxyloganate. 7-Deoxyloganic acid is a natural product found in Uncaria tomentosa, Verbena officinalis, and other organisms with data available.